REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=O)=[CH:3][CH:2]=1.Cl.[NH2:17]O.O>N1C=CC=CC=1>[C:10]1([CH2:9][CH:7]([NH2:17])[C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C(=O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the oxime (5.6 g) of melting point 194°-196° C. is filtered off
|
Type
|
CUSTOM
|
Details
|
is hydrogenated with hydrogen in isopropanol with Raney nickel at 50° C. and under normal pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |